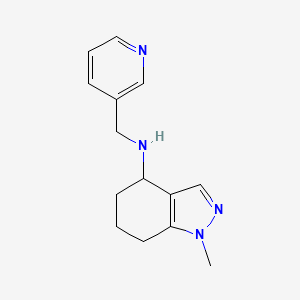![molecular formula C13H16ClNO3S B7540903 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid, also known as CBDA, is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. CBDA is a derivative of cannabidiol, a non-psychoactive compound found in the cannabis plant. In
作用機序
The exact mechanism of action of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is not fully understood, but it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is thought to act as an agonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid may also modulate the activity of various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been shown to have various biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory, anticonvulsant, and anticancer properties, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been found to have analgesic effects in animal models of pain. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has also been shown to reduce anxiety-like behavior in rodents. Furthermore, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been reported to have antioxidant and neuroprotective effects in vitro.
実験室実験の利点と制限
One advantage of using 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid in lab experiments is that it is a relatively stable and easy-to-handle compound. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid can be synthesized in high purity and can be dissolved in various solvents for use in in vitro assays. However, one limitation of using 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is that its effects may be influenced by factors such as the purity of the compound, the dose used, and the route of administration. Furthermore, the translation of preclinical findings to clinical settings may be challenging due to differences in pharmacokinetics and pharmacodynamics between animal models and humans.
将来の方向性
There are several potential future directions for research on 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid. One area of interest is the development of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid-based therapeutics for various conditions, such as pain, inflammation, and anxiety. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid in humans, as well as its safety and tolerability. Furthermore, the molecular mechanisms underlying the effects of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid on various physiological processes could be further elucidated through in-depth studies. Finally, the potential synergistic effects of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid with other compounds, such as other cannabinoids or conventional drugs, could be explored.
In conclusion, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid is a compound that has shown potential therapeutic properties in preclinical studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the therapeutic potential of 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid and its safety and efficacy in humans.
合成法
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid can be synthesized from cannabidiol through a process called carboxylation. This involves exposing cannabidiol to heat and carbon dioxide, which converts it into 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid. The reaction can be catalyzed by various acidic or basic substances, such as sulfuric acid or potassium hydroxide. The purity of the final product can be improved through recrystallization or chromatography.
科学的研究の応用
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has been studied for its potential therapeutic properties in various areas, including pain management, inflammation, anxiety, and cancer. In a study published in the Journal of Ethnopharmacology, 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid was found to have anti-inflammatory effects in a mouse model of acute inflammation. Another study published in the British Journal of Pharmacology reported that 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid had anticonvulsant effects in a rat model of epilepsy. 3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid has also been shown to have potential anticancer properties, as it was found to inhibit the growth of human breast cancer cells in vitro.
特性
IUPAC Name |
3-[3-(2-chlorophenyl)sulfanylpropanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-9(8-13(17)18)15-12(16)6-7-19-11-5-3-2-4-10(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBYVIUMDVCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)CCSC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
